3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine
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Overview
Description
3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a cyclopropyl group and a piperazine moiety linked to a fluoropyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.
Incorporation of the Fluoropyridine Carbonyl Group: The final step involves the coupling of the fluoropyridine carbonyl group to the piperazine moiety, which can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid: A fluoroquinolone antibiotic with a similar piperazine moiety.
7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives of fluoroquinolone: Compounds with similar structural features and antimicrobial activity.
Uniqueness
3-cyclopropyl-6-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]pyridazine is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-14-11-19-6-5-13(14)17(24)23-9-7-22(8-10-23)16-4-3-15(20-21-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDZTLNKIUVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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